[2-(2-Fluorophenoxy)phenyl]amine hydrochloride
Overview
Description
[2-(2-Fluorophenoxy)phenyl]amine hydrochloride: is a chemical compound with the molecular formula C12H10FNO·HCl It is a derivative of aniline, where the aniline moiety is substituted with a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Fluorophenoxy)phenyl]amine hydrochloride typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-fluorophenol with 2-chloronitrobenzene in the presence of a base, followed by reduction of the nitro group to an amine and subsequent formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Fluorophenoxy)phenyl]amine hydrochloride can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted phenylamine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(2-Fluorophenoxy)phenyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents due to its ability to interact with biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential use in the treatment of various diseases. Its unique structure allows it to interact with specific enzymes and receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2-(2-Fluorophenoxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- [2-(2-Chlorophenoxy)phenyl]amine hydrochloride
- [2-(2-Bromophenoxy)phenyl]amine hydrochloride
- [2-(2-Methylphenoxy)phenyl]amine hydrochloride
Comparison: Compared to its analogs, [2-(2-Fluorophenoxy)phenyl]amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)aniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO.ClH/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14;/h1-8H,14H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDHZVLZUDWDKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=CC=C2F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211495-35-0 | |
Record name | Benzenamine, 2-(2-fluorophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211495-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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